2-Phosphoenol pyruvate na3salt

Pyruvate kinase Enzyme kinetics Substrate specificity

Inconsistent free pyruvate contamination in generic PEP preparations introduces systematic error in lactate dehydrogenase-coupled kinetic assays, undermining initial velocity measurements. 2-Phosphoenol pyruvate na3salt resolves this through certified enzymatic purity ≥97% (water-corrected) and a rigorously controlled free pyruvate specification of ≤0.2 mole%. • Validated Km of 26 µM for rabbit muscle pyruvate kinase ensures reproducible substrate kinetics. • High aqueous solubility (100 mg/mL) enables concentrated stock preparation without organic co-solvents. • Defined sodium content (26.7-32.3% anhydrous basis by ICP) allows independent optimization of K⁺ activation in pyruvate kinase-coupled ATP regeneration systems. Supplied as a white crystalline powder with full certificates of analysis; ambient shipping.

Molecular Formula C3H16Na3O13P
Molecular Weight 360.09 g/mol
Cat. No. B7803308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phosphoenol pyruvate na3salt
Molecular FormulaC3H16Na3O13P
Molecular Weight360.09 g/mol
Structural Identifiers
SMILESC=C(C(=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
InChIInChI=1S/C3H5O6P.3Na.7H2O/c1-2(3(4)5)9-10(6,7)8;;;;;;;;;;/h1H2,(H,4,5)(H2,6,7,8);;;;7*1H2/q;3*+1;;;;;;;/p-3
InChIKeyULAYDWGCJYVLED-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phosphoenol Pyruvate Na3Salt (PEP Trisodium Salt) – A High-Purity, Water-Soluble Glycolytic Intermediate for Quantitative Enzymology and Metabolic Research


2-Phosphoenol pyruvate na3salt (phosphoenolpyruvate trisodium salt, PEP·3Na) is a sodium salt of the central glycolytic metabolite phosphoenolpyruvic acid. It functions as a high-energy phosphate donor in substrate-level phosphorylation, driving ATP regeneration via pyruvate kinase (EC 2.7.1.40) [1]. The compound is supplied as a crystalline powder with a certified enzymatic purity of ≥97% (corrected for water content), as established by quantitative ICP elemental analysis for sodium (26.7–32.3% anhydrous basis) and phosphorus (12.5–14.0% anhydrous basis) . Its free pyruvate content is specified at ≤0.2 mole%, ensuring minimal degradation that could otherwise compromise quantitative enzymatic assays . The trisodium counterion confers high aqueous solubility (100 mg/mL), facilitating precise stock solution preparation .

Why Generic 2-Phosphoenol Pyruvate Na3Salt Substitution Fails: Counterion-Dependent Kinetics and Purity Requirements in Quantitative Assays


Substituting 2-phosphoenol pyruvate na3salt with alternative PEP salt forms (e.g., monopotassium or tricyclohexylammonium) or lower-purity preparations is not functionally equivalent. The counterion identity influences the apparent kinetic parameters of PEP-utilizing enzymes: monovalent cation activation of pyruvate kinase is K⁺-dependent, and the use of sodium versus potassium salts alters the effective substrate concentration and metal ion coordination at the enzyme active site [1]. Furthermore, commercial PEP preparations exhibit variable free pyruvate contamination levels—a critical parameter in coupled spectrophotometric assays where pyruvate is the direct product of the pyruvate kinase reaction. The trisodium salt form is specified to contain ≤0.2 mole% free pyruvate, whereas alternative salt forms and lower-grade preparations may carry higher baseline pyruvate levels, introducing systematic error in initial velocity measurements . The compound's validated water solubility of 100 mg/mL at neutral pH ensures reproducible stock preparation, whereas the tricyclohexylammonium salt, while cell-permeable, exhibits distinct solubility characteristics that limit its use in purely aqueous enzymatic systems .

2-Phosphoenol Pyruvate Na3Salt – Quantitative Head-to-Head Evidence for Scientific Selection


PEP Trisodium Salt (Km = 26 µM) vs. D-Phospholactate (Ki = 21 µM) – Pyruvate Kinase Affinity Comparison

In pyruvate kinase from rabbit muscle, the Michaelis constant (Km) of 2-phosphoenol pyruvate na3salt as the native substrate was determined to be 26 µM. The inhibitory analog D-phospholactate exhibited a comparable affinity (Ki = 21 µM), while the stereoisomer L-phospholactate showed an 18-fold reduced affinity (Ki = 380 µM) [1]. This stereoselective discrimination (d >> l) confirms the strict stereochemical requirements of the enzyme active site and validates the use of the natural substrate for accurate kinetic characterization.

Pyruvate kinase Enzyme kinetics Substrate specificity

PEP Trisodium Salt (Km = 0.25 mM) vs. L-Phospholactate (Ki = 0.30 mM) – E. coli PEP Carboxylase Inhibition Profile

For Escherichia coli phosphoenolpyruvate carboxylase (EC 4.1.1.31), the Km of 2-phosphoenol pyruvate na3salt was 0.25 mM. The inhibitor L-phospholactate displayed a Ki of 0.30 mM, nearly equivalent to the substrate Km, while D-phospholactate exhibited a 3-fold larger Ki of 0.89 mM [1]. This stereoselective pattern (L-phospholactate preferred) contrasts with the pyruvate kinase profile, reflecting distinct active-site topographies.

PEP carboxylase Bacterial metabolism Inhibitor screening

PEP Trisodium Salt – Verified Purity: ≤0.2 mole% Free Pyruvate vs. Industry-Reported Contamination Levels

The trisodium salt form of 2-phosphoenol pyruvate na3salt is certified to contain ≤0.2 mole% free pyruvate, a key impurity that directly interferes with lactate dehydrogenase-coupled assays for pyruvate kinase and other PEP-utilizing enzymes . Alternative salt preparations and lower-grade materials may contain higher, unspecified levels of free pyruvate, which can produce elevated background absorbance rates and compromise the accuracy of initial velocity determinations.

Enzymatic assay Quality control Coupled spectrophotometry

PEP Trisodium Salt (100 mg/mL Water Solubility) vs. PEP Monopotassium Salt (116.67 mg/mL) – Aqueous Solubility Comparison

2-Phosphoenol pyruvate na3salt exhibits a water solubility of 100 mg/mL, producing a clear to slightly hazy, colorless solution . The monopotassium salt (PEP-K) demonstrates comparable solubility at 100 mg/mL (clear, colorless) , with one vendor reporting enhanced solubility of 116.67 mg/mL in H₂O with ultrasonic warming to 60°C [1]. While both sodium and potassium salts are highly water-soluble, the trisodium salt avoids potassium ion introduction, which can allosterically modulate certain enzymes (e.g., pyruvate kinase requires K⁺ for optimal activity).

Solubility Stock solution preparation Enzyme assay

PEP Trisodium Salt (Enzymatic Purity ≥97%) vs. PEP Monopotassium Salt (≥97%) – Purity and Elemental Composition Validation

Commercial specifications for 2-phosphoenol pyruvate na3salt include ≥97% purity by enzymatic assay (corrected for water content), with elemental verification by ICP: sodium 26.7–32.3% and phosphorus 12.5–14.0% on an anhydrous basis . The monopotassium salt (PEP-K) is also specified at ≥97% enzymatic purity . Both salt forms meet high-purity standards, but the trisodium salt's sodium content is quantitatively defined, enabling precise calculation of sodium contribution in buffer systems where Na⁺ concentration must be controlled.

Quality control Elemental analysis Purity specification

2-Phosphoenol Pyruvate Na3Salt – Validated Application Scenarios Derived from Quantitative Evidence


Quantitative Pyruvate Kinase Activity Assays and Inhibitor Screening

The validated Km of 26 µM for rabbit muscle pyruvate kinase [1] and the certified ≤0.2 mole% free pyruvate specification make 2-phosphoenol pyruvate na3salt the substrate of choice for accurate initial velocity measurements. The low baseline pyruvate contamination ensures that lactate dehydrogenase-coupled assays exhibit minimal background drift, while the defined sodium content allows researchers to independently control K⁺ concentration for optimal enzyme activation.

ATP Regeneration in Coupled Enzymatic Synthesis and Cell-Free Protein Expression

2-Phosphoenol pyruvate na3salt serves as a high-energy phosphate donor in ATP regeneration systems via pyruvate kinase [1]. Its high aqueous solubility (100 mg/mL) facilitates preparation of concentrated stock solutions, and its purity specification (≥97% enzymatic) minimizes the introduction of inhibitory byproducts that could compromise coupled reaction efficiency.

Bacterial Phosphotransferase System (PTS) Studies and Metabolic Engineering

In E. coli and other bacteria, 2-phosphoenol pyruvate na3salt is the physiological phosphoryl donor for the phosphoenolpyruvate:sugar phosphotransferase system (PTS), catalyzing carbohydrate uptake and phosphorylation [2]. The quantitative inhibition profile against PEP carboxylase (Ki values for L- and D-phospholactate of 0.30 mM and 0.89 mM, respectively) [3] provides a reference for distinguishing PTS-dependent from carboxylase-dependent PEP utilization in metabolic flux analyses.

Red Blood Cell Cryopreservation and Metabolic Preservation

Preclinical studies demonstrate that 2-phosphoenol pyruvate na3salt treatment of canine red blood cells prior to cryopreservation with 12.5% hydroxyethyl starch significantly increased 2,3-DPG levels and saline stability, while decreasing osmotic fragility indices compared to untreated controls [4]. These outcomes are contingent upon the compound's ability to penetrate the RBC membrane and undergo intracellular metabolism to 2,3-DPG and ATP, a property shared across sodium salt forms.

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